An In-Depth Technical Guide to C.I. Reactive Yellow 185
An In-Depth Technical Guide to C.I. Reactive Yellow 185
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Reactive Yellow 185 is a significant member of the azo class of reactive dyes, widely utilized in the textile and paper industries for its vibrant green-light yellow hue and excellent fastness properties.[1][2] Its chemical structure is designed to form a covalent bond with the substrate, typically cellulosic fibers, ensuring high wash and light fastness. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known properties of Reactive Yellow 185, tailored for a scientific audience.
Chemical Structure and Properties
Reactive Yellow 185 is a complex aromatic compound characterized by an azo linkage (-N=N-), multiple sulfonate groups that enhance water solubility, and a reactive triazinyl group. The presence of a vinyl sulfone group is also indicated in its chemical name, which is a common reactive group in many commercial dyes.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 111211-44-0 | [1] |
| Molecular Formula | C27H24ClK3N8O15S4 or C26H26ClN9O15S4 · 3K | [1][3] |
| Molecular Weight | 981.53 g/mol or 985.56 g/mol | [1][3] |
| IUPAC Name | tripotassium;4-[(E)-(5-carbamoyl-1-ethyl-4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyridin-3-yl)diazenyl]-6-{[4-chloro-6-({4-[2-(sulfonatooxy)ethyl]sulfonyl}phenyl)amino]-1,3,5-triazin-2-yl}aminobenzene-1,3-disulfonate | [3] |
| Appearance | Green-light yellow powder | [1] |
| Solubility | Soluble in water. Quantitative data is not readily available, but reactive dyes with similar structures can have solubilities in the range of 100-400 g/L.[4] | |
| UV-Vis Absorption (λmax) | A λmax of 410 nm has been reported for a reactive yellow dye, which may be indicative for this class of compounds. However, a specific spectrum for Reactive Yellow 185 is not publicly available.[5][6] |
Fastness Properties
The fastness properties of a dye are critical for its application and longevity. The following data for Reactive Yellow 185 has been reported according to ISO standards:
| Fastness Test | Rating | Standard |
| Light Fastness | 5-6 | ISO 105-B02[1] |
| Washing Fastness (Fading) | 4-5 | ISO 105-C06[1] |
| Washing Fastness (Staining) | 5 | ISO 105-C06[1] |
| Perspiration Fastness (Fading) | 4 | ISO 105-E04[1] |
| Perspiration Fastness (Staining) | 5 | ISO 105-E04[1] |
| Oxygen Bleaching | 3-4 | [1] |
| Soaping | 5 | [1] |
| Rubbing Fastness (Dry) | 4-5 | ISO 105-X12 (Typical for high-performance reactive dyes)[7][8] |
| Rubbing Fastness (Wet) | 4 | ISO 105-X12 (Typical for high-performance reactive dyes)[7][8] |
Synthesis of Reactive Yellow 185
The synthesis of Reactive Yellow 185 is a multi-step process involving diazotization, azo coupling, and condensation reactions. The key precursors for its synthesis have been identified as:
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4,6-Diaminobenzene-1,3-disulfonic acid
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1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)
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4-(2-sulfatoethylsulfonyl)aniline (p-base)
While a detailed experimental protocol with precise quantities, reaction times, and temperatures is proprietary to manufacturers and not publicly available, the general synthetic pathway can be outlined.
Experimental Protocols
Note: The following are generalized procedures for the key reaction types involved in the synthesis of Reactive Yellow 185. These are intended to be illustrative of the chemical principles and may not represent the exact industrial process.
1. Diazotization of an Aromatic Amine (e.g., 4,6-Diaminobenzene-1,3-disulfonic acid)
-
Principle: A primary aromatic amine is converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).
-
General Procedure:
-
The aromatic amine is dissolved or suspended in an acidic aqueous solution (e.g., HCl) and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for a period of time to ensure complete diazotization. The completion of the reaction can be monitored by testing for the absence of the starting amine and the presence of nitrous acid (e.g., with starch-iodide paper).
-
2. Azo Coupling
-
Principle: The electrophilic diazonium salt reacts with an electron-rich coupling component (e.g., a phenol or an amine) in an electrophilic aromatic substitution reaction to form the azo compound.
-
General Procedure:
-
The coupling component (e.g., 1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide) is dissolved in an alkaline or acidic solution, depending on the nature of the coupler, and cooled to 0-10 °C.
-
The freshly prepared diazonium salt solution is added slowly to the solution of the coupling component while maintaining the temperature and pH.
-
The reaction is stirred until the coupling is complete, which can be monitored by chromatographic techniques (e.g., TLC). The product may precipitate from the solution and can be collected by filtration.
-
3. Condensation with Cyanuric Chloride
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Principle: The chlorine atoms on the triazine ring of cyanuric chloride can be sequentially substituted by nucleophiles, such as amines. The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled substitution.
-
General Procedure:
-
Cyanuric chloride is typically dispersed in cold water or a mixture of water and a solvent like acetone.
-
The first nucleophile (an aromatic amine) is added at a low temperature (around 0-5 °C) and a specific pH to achieve monosubstitution.
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After the first condensation is complete, the temperature is raised, and the second nucleophile is added to achieve disubstitution.
-
The pH of the reaction mixture is carefully controlled throughout the process, as it influences the rate of reaction and potential side reactions like hydrolysis of the cyanuric chloride.
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4. Purification of the Final Dye
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Principle: The synthesized reactive dye is purified to remove unreacted starting materials, by-products, and inorganic salts.
-
General Procedure:
-
The crude dye is often precipitated from the reaction mixture by the addition of a salt, such as sodium chloride ("salting out").
-
The precipitated dye is collected by filtration and may be washed with a brine solution.
-
Further purification can be achieved by techniques such as recrystallization or membrane filtration (e.g., reverse osmosis or nanofiltration) to remove residual salts.
-
The purified dye is then dried, typically by spray drying, to obtain a fine powder.
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Visualizations
Chemical Structure of Reactive Yellow 185
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. mdpi.com [mdpi.com]
- 3. Cas 111211-44-0,Reactive yellow 185 | lookchem [lookchem.com]
- 4. What is the solubility of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. testextextile.com [testextextile.com]
- 8. CN102898867A - Composite reactive yellow dye and preparation method thereof - Google Patents [patents.google.com]
